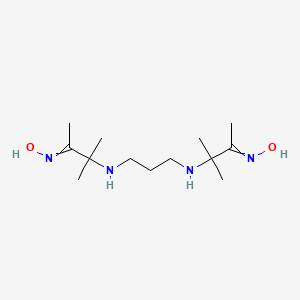
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane
Übersicht
Beschreibung
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, also known as BOA, is a synthetic compound that has been used in scientific research for several years. BOA is a diamine compound that contains two oxime groups and two tertiary amine groups. It has been synthesized through various methods, and its mechanism of action has been studied extensively. BOA has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been used in a variety of scientific research applications. One of the most common uses of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is in the study of enzyme inhibition. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has been studied as a potential therapeutic approach for the treatment of Alzheimer's disease and other neurological disorders.
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has also been used as a building block for new compounds. Researchers have synthesized a variety of compounds using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane as a starting material, including compounds with potential anticancer and antiviral activity.
Wirkmechanismus
The mechanism of action of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is not fully understood. However, it is believed that N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane inhibits enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can lead to a variety of downstream effects, including changes in neurotransmitter levels and other biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments is its ability to inhibit enzyme activity. This inhibition can be used to study the role of specific enzymes in various biochemical pathways. However, there are also some limitations to using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments. For example, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane may have off-target effects that can complicate data interpretation. Additionally, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane may not be suitable for all experimental systems, and researchers must carefully consider the appropriate concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane research. One potential area of research is the development of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane-based compounds with therapeutic potential. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to have activity against a variety of enzymes, and researchers may be able to develop new compounds with enhanced activity and selectivity.
Another potential area of research is the study of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane's effects on other biochemical pathways. While N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is primarily known for its inhibition of enzyme activity, it may also have other effects on cellular processes that have yet to be fully explored.
Conclusion:
In conclusion, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, or N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, is a synthetic compound that has been used in scientific research for several years. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been synthesized through various methods, and its mechanism of action has been studied extensively. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent. While there are some limitations to using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments, it remains a valuable tool for studying specific biochemical pathways. There are several future directions for N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane research, including the development of new compounds with enhanced activity and the study of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane's effects on other biochemical pathways.
Eigenschaften
IUPAC Name |
N-[3-[3-[(3-hydroxyimino-2-methylbutan-2-yl)amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-10(16-18)12(3,4)14-8-7-9-15-13(5,6)11(2)17-19/h14-15,18-19H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKJIFDOVBYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)NCCCNC(C)(C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392236 | |
| Record name | N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-[(3-hydroxyimino-2-methylbutan-2-yl)amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine | |
CAS RN |
17023-02-8 | |
| Record name | N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(3-OXIMINO-2-METHYL-2-BUTYL)-1,3-DIAMINOPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)
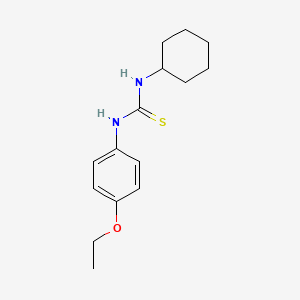
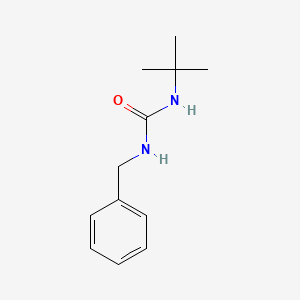
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)

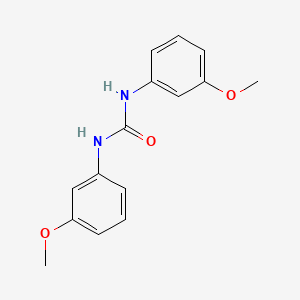
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)

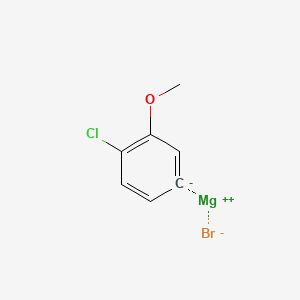
![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)